1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene
Description
This compound’s structure combines strong electron-withdrawing groups (EWGs: -CF₃, -Cl, -NO₂), which significantly influence its electronic, steric, and reactive properties. Such derivatives are often utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, lipophilicity, and resistance to metabolic degradation .
Properties
Molecular Formula |
C8H2ClF6NO2 |
|---|---|
Molecular Weight |
293.55 g/mol |
IUPAC Name |
2-chloro-1-nitro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-6-4(16(17)18)2-1-3(7(10,11)12)5(6)8(13,14)15/h1-2H |
InChI Key |
CKTMSYUSYPXQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The molecular architecture of 1,2-bis(trifluoromethyl)-3-chloro-4-nitrobenzene necessitates a sequential introduction of substituents to address regiochemical challenges. The trifluoromethyl groups at positions 1 and 2 impose strong electron-withdrawing effects, directing electrophilic substitution to the remaining activated positions. The nitro group at position 4 and chlorine at position 3 further complicate synthetic planning due to competing directing effects and steric constraints.
Key strategic considerations include:
- Order of substituent introduction : Early-stage nitration or chlorination impacts subsequent reaction pathways.
- Directing group utilization : The nitro group’s meta-directing nature versus the chlorine’s ortho/para-directing tendencies.
- Solvent and catalyst systems : Compatibility with highly fluorinated intermediates and corrosive reagents like fuming sulfuric acid.
Primary Synthetic Routes
Nitration of 1,2-Bis(trifluoromethyl)-3-chlorobenzene
This two-step approach begins with the synthesis of 1,2-bis(trifluoromethyl)-3-chlorobenzene, followed by nitration at position 4.
Chlorination of 1,2-Bis(trifluoromethyl)benzene
1,2-Bis(trifluoromethyl)benzene undergoes radical chlorination using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 80–100°C in a stainless steel reactor to minimize corrosion. The chlorine atom preferentially occupies position 3 due to steric hindrance from the adjacent trifluoromethyl groups, yielding 1,2-bis(trifluoromethyl)-3-chlorobenzene with 65–75% selectivity.
Nitration with Mixed Acid
The chlorinated intermediate is nitrated using a mixture of fuming nitric acid (HNO₃) and 96% sulfuric acid (H₂SO₄) at 90–105°C. The nitro group occupies position 4, para to one trifluoromethyl group and meta to the other, achieving 58–68% yield. Excess nitric acid is required to overcome the deactivating effects of the existing substituents.
Reaction Conditions :
- Molar ratio (HNO₃:H₂SO₄): 1:2.5
- Temperature: 95°C ± 5°C
- Time: 8–12 hours
Sequential Trifluoromethylation of 3-Chloro-4-nitrobenzene
An alternative route involves introducing trifluoromethyl groups to a pre-functionalized nitrochlorobenzene core.
Synthesis of 3-Chloro-4-nitrobenzene
3-Chloro-4-nitrobenzene is prepared via nitration of chlorobenzene using acetyl nitrate (AcONO₂) in acetic anhydride, yielding 85–90% product. The nitro group directs to position 4 due to the chlorine’s ortho/para-directing influence.
Trifluoromethylation via Ullmann Coupling
Two equivalents of trifluoromethyl copper (CF₃Cu) react with 3-chloro-4-nitrobenzene in dimethylformamide (DMF) at 150°C. The reaction requires 24–36 hours, producing this compound with 45–55% yield. Side products include mono-trifluoromethylated derivatives and dehalogenated byproducts.
Optimization Parameters :
- Catalyst: 10 mol% CuI
- Ligand: 1,10-phenanthroline
- Solvent: DMF/HMPA (4:1)
Comparative Analysis of Synthetic Methods
The nitration pathway offers higher purity and scalability but requires handling fuming acids. The trifluoromethylation route avoids harsh nitration conditions but suffers from lower yields due to incomplete coupling.
Mechanistic Insights
Nitration Regioselectivity
In the nitration of 1,2-bis(trifluoromethyl)-3-chlorobenzene, the nitro group preferentially occupies position 4 due to:
Industrial-Scale Considerations
Emerging Methodologies
Photocatalytic Trifluoromethylation
Recent advances employ visible-light photocatalysis (e.g., Ir(ppy)₃) to activate CF₃I, enabling trifluoromethylation at 25°C. Preliminary yields reach 60–65% with reduced catalyst loading.
Flow Nitration Systems
Microreactor technology enhances heat transfer during nitration, improving yield to 72% and reducing reaction time to 2 hours.
Chemical Reactions Analysis
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chloro and nitro groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the trifluoromethyl groups can participate in oxidation reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and pyrazolines.
Common reagents used in these reactions include copper catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene has several scientific research applications:
Materials Science: The compound is used in the design and synthesis of materials exhibiting unique properties, such as thermally activated delayed fluorescence and electroluminescence.
Biology and Medicine: Its derivatives are explored for potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2-bis(trifluoromethyl)-3-chloro-4-nitrobenzene with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Property Comparison
Key Findings :
Substituent Positioning and Reactivity: The 1,2-bis(trifluoromethyl) arrangement in the target compound creates steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates compared to mono-trifluoromethyl analogs (e.g., 3-chloro-4-nitrobenzotrifluoride) . The absence of a chlorine atom in 1,2-bis(trifluoromethyl)-4-nitrobenzene increases its solubility in polar solvents (e.g., DMSO) by ~5×, highlighting the chlorine atom’s role in reducing polarity .
Electron-Withdrawing Effects: The combined -CF₃, -Cl, and -NO₂ groups in the target compound generate a highly electron-deficient aromatic ring, making it less reactive toward electrophilic substitution but highly effective in stabilizing negative charges during SNAr reactions .
Thermal Stability :
- Compounds with ortho-substituted -CF₃ groups (e.g., this compound) exhibit higher thermal stability (decomposition >250°C) compared to para-substituted analogs (e.g., 3-chloro-4-nitrobenzotrifluoride, decomposition ~200°C) due to reduced steric strain .
Applications :
- The target compound’s low solubility limits its direct use in formulations but enhances its utility as a high-purity intermediate for synthesizing fluorinated active pharmaceutical ingredients (APIs) .
- In contrast, 1,3-bis(trifluoromethyl)-2-chloro-5-nitrobenzene’s higher solubility enables its use in polymer coatings as a UV stabilizer .
Q & A
Q. What synthetic strategies are recommended for 1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene to minimize competing substitution patterns?
A stepwise approach is critical. Begin with nitration of the benzene ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to direct the nitro group to the para position relative to existing substituents. Subsequent halogenation (e.g., Cl₂/FeCl₃) and trifluoromethylation (e.g., CF₃Cu-mediated coupling) should follow, with careful monitoring via TLC and NMR to avoid over-substitution. Computational tools like REAXYS can predict feasible pathways by cross-referencing analogous nitrobenzene derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Resolves trifluoromethyl groups (δ ~ -60 to -65 ppm, split due to coupling with adjacent substituents).
- ¹³C NMR : Identifies nitro (δ ~ 140–150 ppm) and chloro-substituted carbons (δ ~ 125–135 ppm).
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric stretch) and C-F (1100–1000 cm⁻¹) bonds.
- High-Resolution Mass Spectrometry (HRMS) : Matches exact mass (e.g., calculated [M+H]⁺ = 289.9589) to confirm molecular formula .
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is ideal for small-molecule refinement. After data collection, use SHELXS for phase determination (direct methods) and SHELXL for least-squares refinement. Key parameters:
- R-factor : Aim for <5% via iterative adjustment of thermal parameters and hydrogen positions.
- Twinned data : Apply HKLF5 format in SHELXL for handling twinning .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The electron-deficient aromatic ring (due to -NO₂ and -CF₃ groups) favors NAS at the ortho position to -Cl. Solvent effects (e.g., DMSO polarity) can be incorporated via the SMD model to refine activation energies .
Q. What methodologies resolve contradictions in reported thermal decomposition temperatures?
Discrepancies often arise from impurities or differing heating rates. Use:
Q. How does the electronic structure influence photostability in UV-Vis studies?
Time-Dependent DFT (TD-DFT) predicts UV absorption bands (λmax ~300–350 nm for nitroaromatics). Experimentally, irradiate in acetonitrile and monitor degradation via LC-MS. The strong electron-withdrawing groups reduce π→π* transition energy but enhance stability via resonance delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
